

Spectroscopic Profile of 7-Bromochroman: A Technical Guide

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Compound of Interest

Compound Name: 7-Bromochroman

Cat. No.: B152691

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **7-Bromochroman**, a heterocyclic compound relevant to researchers, scientists, and professionals in drug development. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide presents predicted data based on established principles of spectroscopic analysis and data from analogous chemical structures. The information herein is intended to support analytical efforts, structural confirmation, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of a molecule. Below are the predicted ^1H and ^{13}C NMR spectral data for **7-Bromochroman**, with chemical shifts (δ) reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Predicted ^1H NMR Data

The ^1H NMR spectrum of **7-Bromochroman** is expected to show distinct signals for the aromatic and aliphatic protons.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-5	~7.15	Doublet (d)	~8.4	1H
H-6	~7.00	Doublet of doublets (dd)	~8.4, ~2.1	1H
H-8	~6.85	Doublet (d)	~2.1	1H
H-2 (OCH ₂)	~4.15	Triplet (t)	~5.2	2H
H-4 (ArCH ₂)	~2.75	Triplet (t)	~6.5	2H
H-3 (CH ₂)	~1.95	Multiplet (m)	-	2H

Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2	~66.5
C-3	~22.0
C-4	~29.0
C-4a	~121.5
C-5	~129.5
C-6	~128.0
C-7	~116.0
C-8	~117.5
C-8a	~153.0

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3100-3000	Medium	Aromatic C-H Stretch
2950-2850	Medium-Strong	Aliphatic C-H Stretch
1600-1585, 1500-1400	Medium-Weak	Aromatic C=C Bending
~1230	Strong	Aryl-O Stretch (Asymmetric)
~1050	Strong	Alkyl-O Stretch
860-680	Strong	Aromatic C-H Bending (Out-of-plane)
600-500	Medium	C-Br Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For **7-Bromochroman**, electron ionization (EI) is a common method.

m/z Ratio	Relative Abundance	Assignment
214/212	High	[M] ⁺ · (Molecular Ion)
133	Medium	[M - Br] ⁺
105	Medium	[M - Br - CO] ⁺
77	Medium	[C ₆ H ₅] ⁺

Note: The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 natural abundance, results in a characteristic isotopic pattern for the molecular ion and any bromine-

containing fragments, appearing as a pair of peaks (M^{+} and $M+2^{+}$) of almost equal intensity.
[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data described. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of **7-Bromochroman** in approximately 0.6 mL of a suitable deuterated solvent (e.g., $CDCl_3$) in a clean vial.
- Transfer: Filter the solution into a 5 mm NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
- Data Acquisition: Acquire 1H and ^{13}C NMR spectra on a 400 MHz (or higher) spectrometer. For ^{13}C NMR, a greater number of scans is typically required due to the low natural abundance of the ^{13}C isotope.[2]
- Data Processing: Process the acquired Free Induction Decay (FID) using a Fourier transform. Apply phase and baseline corrections to obtain the final spectrum.

IR Spectroscopy Protocol

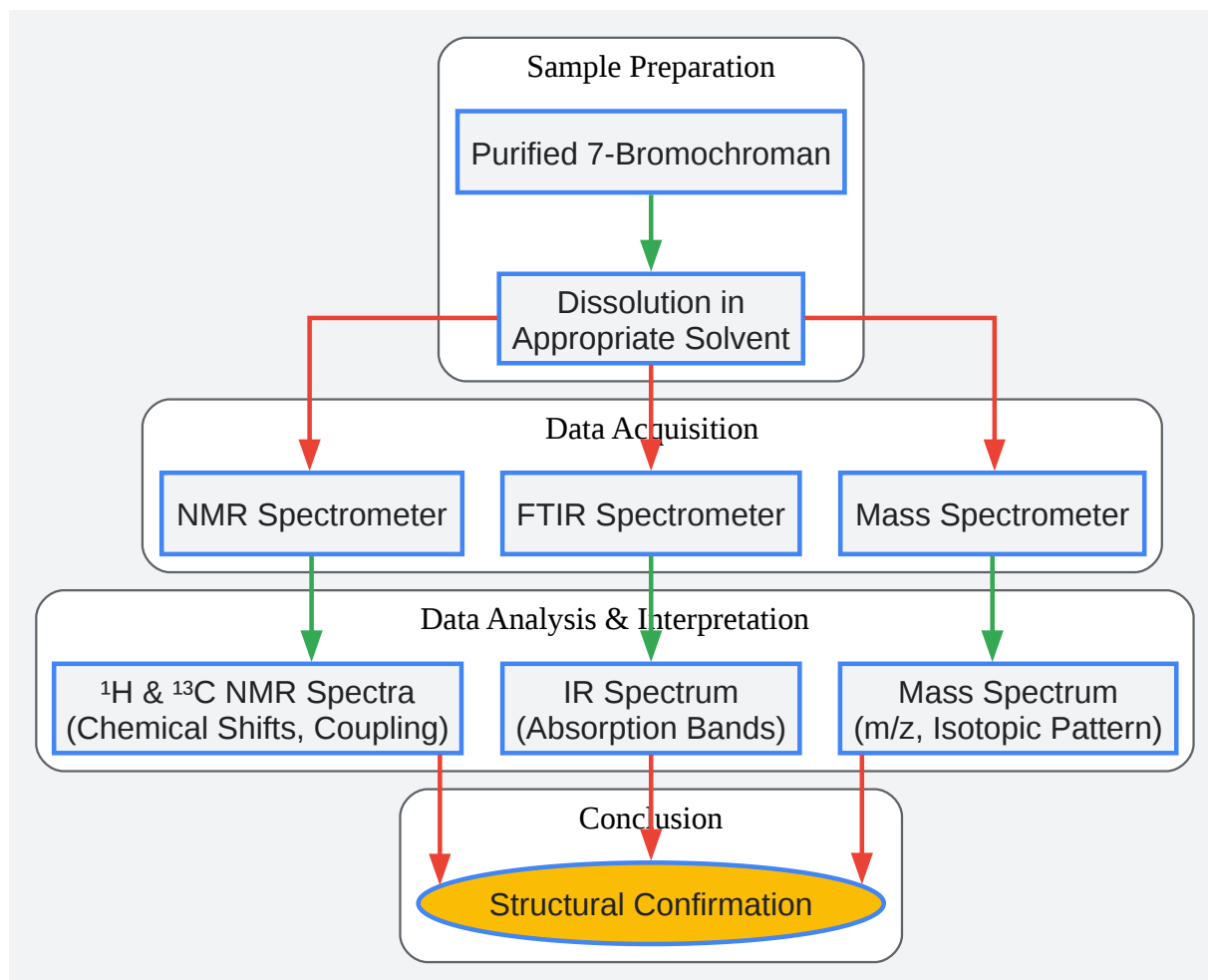
- Sample Preparation: For solid samples, the thin solid film method is common. Dissolve a small amount of **7-Bromochroman** in a volatile solvent (e.g., methylene chloride).
- Application: Apply a drop of the solution to a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
- Data Acquisition: Place the salt plate in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the clean salt plate should be taken first.
- Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry Protocol

- Sample Preparation: Prepare a dilute solution of **7-Bromochroman** in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of approximately 10-100 µg/mL.^[3]
- Introduction: Introduce the sample into the mass spectrometer via direct infusion or a gas chromatography (GC) inlet.
- Ionization: In the ion source, bombard the vaporized sample with a high-energy electron beam (typically 70 eV for EI-MS) to generate the molecular ion and subsequent fragment ions.^[3]
- Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
- Detection: Detect the ions and record their abundance to generate the mass spectrum.

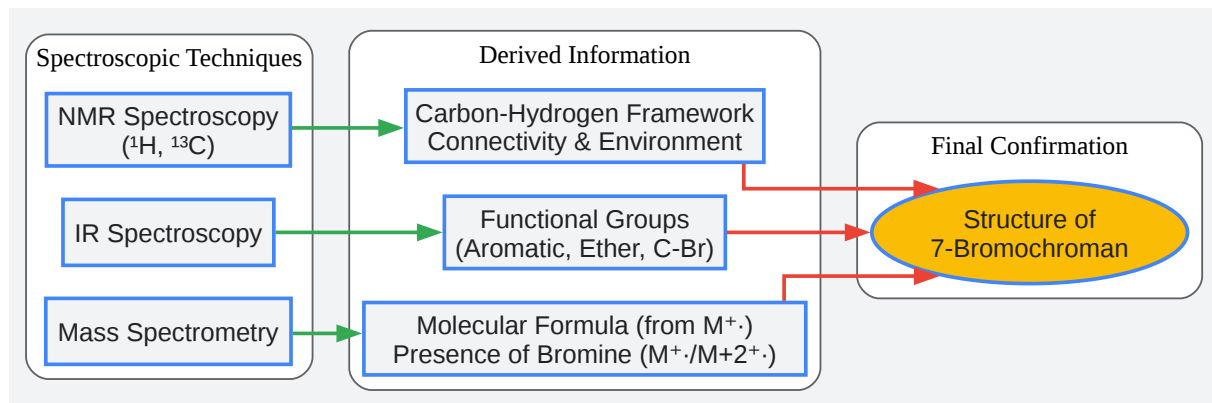
Visualized Workflows

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical approach to structure elucidation.



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Caption: General workflow for the spectroscopic analysis of **7-Bromochroman**.



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Caption: Logical flow for the structural elucidation of **7-Bromochroman**.

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